Mica-group minerals

描述

属性

CAS 编号 |

12001-26-2 |

|---|---|

分子式 |

Al6F2H2K2O22Si6 |

分子量 |

800.60 g/mol |

IUPAC 名称 |

hexaaluminum;dipotassium;hexakis(dioxosilane);nonakis(oxygen(2-));difluoride;hydrate |

InChI |

InChI=1S/6Al.2FH.2K.6O2Si.H2O.9O/c;;;;;;;;;;6*1-3-2;;;;;;;;;;/h;;;;;;2*1H;;;;;;;;;1H2;;;;;;;;;/q6*+3;;;2*+1;;;;;;;;9*-2/p-2 |

InChI 键 |

QYFRTHZXAGSYGT-UHFFFAOYSA-L |

杂质 |

Certain varieties contain traces of iron, titanium, lithium, sodium and fluorine. /Phlogopite mica/ |

规范 SMILES |

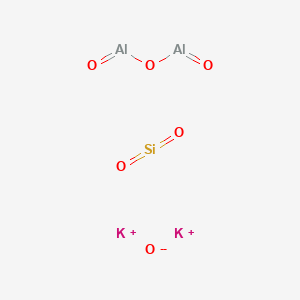

[O-2].O=[Al]O[Al]=O.O=[Si]=O.[K+].[K+] |

颜色/形态 |

Light gray to dark flakes or particles Soft, translucent solid; colorless to slight red (ruby), brown to greenish yellow (amber)... thin sheets that are flexible and elastic Colorless flakes or sheets of hydrous silicates |

密度 |

2.6 to 3.2 (NIOSH, 2024) 2.6-3.2 |

熔点 |

1500 °C Melting point = 1387 °C /Synthetic fluorophlogopite/ |

物理描述 |

MICA, a generic term, refers to any of a group of approximately 30 silicate minerals occurring as non-fibrous plates. Muscovite (hydrated aluminium potassium silicate[KAl2(AlSi3O10)(F, OH)2 ])and phlogopite (potassium magnesium aluminum silicate hydroxide) are the two major micas of commerce. Micas are commonly found in ordinary rocks. Inhalation of mica dust presents an occupational hazard. Dry Powder; Pellets or Large Crystals Colorless, odorless flakes or sheets of hydrous silicates; [NIOSH] Crystalline silica not bound to other minerals is "free" silica. Silicates are minerals in which silicon and oxygen are combined with other elements. [Rom, p. 364] Colorless, odorless flakes or sheets of hydrous silicates. |

溶解度 |

Insoluble (NIOSH, 2024) Insoluble in water Insoluble |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 0 mm Hg (approximate) 0 mmHg (approx) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Classification and Nomenclature of Mica-Group Minerals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the classification and nomenclature of mica-group minerals, tailored for a technical audience. It delves into the structural and chemical characteristics that define these phyllosilicates, presents quantitative data for key species, and outlines detailed experimental protocols for their identification and characterization.

Introduction to the Mica Group

The mica group comprises approximately 37 phyllosilicate minerals distinguished by their layered crystal structure.[1] This structure results in their most characteristic physical property: a perfect basal cleavage that allows the minerals to be split into thin, flexible sheets.[1] Micas are common rock-forming minerals found in igneous, metamorphic, and sedimentary rocks.[1][2] The general chemical formula for the mica group is AB_2–3_(X, Si)4_O_10(O, F, OH)2.[2]

Classification and Nomenclature of this compound

The classification of this compound is based on their chemical composition and crystal structure. The International Mineralogical Association (IMA) has established a systematic nomenclature for this group.

Structural Classification

Micas are structurally classified into two main groups based on the occupancy of the octahedral sites in their crystal lattice:

-

Dioctahedral Micas: In this group, two of the three available octahedral sites are occupied by trivalent cations, typically Al³⁺.

-

Trioctahedral Micas: In this group, all three octahedral sites are occupied by divalent cations, such as Mg²⁺ or Fe²⁺.

Chemical Classification

Based on the dominant interlayer cation, micas are further divided into three subgroups:

-

True Micas: These are the most common micas, characterized by monovalent cations (primarily K⁺ or Na⁺) in the interlayer position.

-

Brittle Micas: These micas have a divalent cation, typically Ca²⁺, in the interlayer position. This results in a stronger bond between the layers, making them more brittle than true micas.

-

Interlayer-Deficient Micas: These micas have a deficiency of cations in the interlayer, which is balanced by substitutions within the tetrahedral and octahedral sheets. They are often fine-grained and are sometimes referred to as "clay micas."

A visual representation of this classification hierarchy is provided in the diagram below.

Caption: Hierarchical classification of the this compound.

Quantitative Data for Common this compound

The following tables summarize key quantitative data for several common this compound. It is important to note that the chemical composition of micas can vary significantly due to ionic substitutions, and the values presented here represent typical ranges.

Table 1: Chemical Formulas and Classification of Common Mica Minerals

| Mineral | Chemical Formula | Group | Subgroup |

| Muscovite | KAl₂ (AlSi₃O₁₀)(OH)₂[3] | Dioctahedral | True Mica |

| Biotite | K(Mg,Fe)²⁺₃(AlSi₃O₁₀)(OH)₂[4] | Trioctahedral | True Mica |

| Phlogopite | KMg₃(AlSi₃O₁₀)(OH)₂ | Trioctahedral | True Mica |

| Lepidolite | K(Li,Al)₃(Al,Si)₄O₁₀(F,OH)₂[5] | Trioctahedral | True Mica |

| Margarite | CaAl₂(Al₂Si₂O₁₀)(OH)₂[6] | Dioctahedral | Brittle Mica |

| Glauconite | (K,Na)(Fe³⁺,Al,Mg)₂(Si,Al)₄O₁₀(OH)₂[4] | Dioctahedral | Interlayer-Deficient Mica |

Table 2: Physical Properties of Common Mica Minerals

| Mineral | Mohs Hardness | Density (g/cm³) | Refractive Indices (nα, nβ, nγ) |

| Muscovite | 2–2.5[3] | 2.76–3[3] | 1.552–1.576, 1.582–1.615, 1.587–1.618[3] |

| Biotite | 2.5–3[4] | 2.7–3.3[4] | 1.565–1.625, 1.605–1.675, 1.605–1.675[4] |

| Phlogopite | 2.5–3.0[7] | 2.6–3.2[7] | 1.530–1.618[8] |

| Lepidolite | 2.5–4[9] | 2.8–2.9[5] | 1.525–1.548, 1.551–1.58, 1.554–1.586[5] |

| Margarite | 4[6] | 2.99–3.08[1] | 1.63–1.65[1] |

| Glauconite | 2[4] | 2.4–2.95[4] | 1.590–1.612, 1.609–1.643, 1.610–1.644[4] |

Table 3: Unit Cell Parameters of Common Mica Minerals (Monoclinic Crystal System)

| Mineral | a (Å) | b (Å) | c (Å) | β (°) |

| Muscovite | 5.199[3] | 9.027[3] | 20.106[3] | 95.78[3] |

| Biotite | ~5.31 | ~9.23 | ~10.16 | ~100.3 |

| Phlogopite | ~5.31 | ~9.20 | ~10.23 | ~100.1 |

| Lepidolite | 5.209[5] | 9.011[5] | 10.149[5] | 100.77[5] |

| Margarite | ~5.13 | ~8.92 | ~19.23 | ~100.8 |

| Glauconite | 5.234[4] | 9.066[4] | 10.16[4] | 100.5[4] |

Experimental Protocols for Mica Characterization

Accurate identification and characterization of this compound require a combination of analytical techniques. The following sections provide detailed methodologies for three key experimental protocols.

X-Ray Diffraction (XRD)

Objective: To identify the mineral phase and determine the crystal structure and unit cell parameters.

Methodology:

-

Sample Preparation: A small, representative sample of the mica mineral is finely ground to a powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

The X-ray diffractometer is equipped with a Cu Kα radiation source.

-

The goniometer is set to scan over a 2θ range typically from 5° to 70°.

-

The step size and counting time are optimized to obtain a good signal-to-noise ratio.

-

-

Data Collection: The XRD pattern is collected by rotating the sample and detector according to the instrument's software.

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity versus 2θ) is processed to identify the peak positions and intensities.

-

The d-spacings are calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).

-

The mineral phase is identified by comparing the experimental d-spacings and their relative intensities to a standard database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

For detailed structural analysis, the unit cell parameters can be refined using Rietveld refinement software.

-

Caption: Workflow for mineral identification using XRD.

Electron Microprobe Analysis (EMPA)

Objective: To determine the quantitative elemental composition of the mica mineral.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mica mineral is prepared. The surface must be highly polished and free of scratches. The sample is then coated with a thin layer of carbon to make it conductive.

-

Instrument Setup:

-

The electron microprobe is set to an accelerating voltage of 15 kV and a beam current of 10-20 nA.

-

The electron beam is focused to a small spot (typically 1-5 μm) on the sample surface.

-

-

Standardization: The instrument is calibrated using well-characterized standard materials with known compositions for each element to be analyzed.

-

Data Collection:

-

The electron beam is directed onto the area of interest on the mica sample.

-

The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS).

-

Multiple points on different grains should be analyzed to assess compositional homogeneity.

-

-

Data Analysis:

-

The raw X-ray intensities are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to obtain the weight percent of each element.

-

The elemental composition is then recalculated into oxide percentages.

-

The chemical formula of the mica is calculated based on the oxide percentages, typically on the basis of 22 oxygen atoms.

-

Caption: Workflow for quantitative analysis using EMPA.

Optical Microscopy

Objective: To observe the optical properties of the mica mineral in thin section for identification and textural analysis.

Methodology:

-

Sample Preparation: A standard petrographic thin section (30 μm thick) of the rock containing the mica mineral is prepared.

-

Microscope Setup: A polarized light microscope is used for the analysis.

-

Observations in Plane-Polarized Light (PPL):

-

Color and Pleochroism: Observe the color of the mineral and any changes in color as the stage is rotated. Biotite, for example, is strongly pleochroic, showing shades of brown and yellow.[8] Muscovite is typically colorless.[8]

-

Cleavage: Observe the prominent perfect basal cleavage, which appears as a set of parallel lines.

-

Relief: Note the relief of the mineral relative to the mounting medium (typically epoxy).

-

-

Observations in Cross-Polarized Light (XPL):

-

Birefringence and Interference Colors: Insert the analyzer and observe the interference colors. Micas typically show second- to third-order interference colors.

-

Extinction Angle: Determine the extinction angle relative to the cleavage traces. Micas generally show parallel or near-parallel extinction.

-

Twinning: Look for any twinning, which is sometimes present in micas.

-

-

Conoscopic Observations: For determining the optic sign and 2V angle, a conoscopic lens is used.

Caption: Workflow for optical microscopy of mica minerals.

Conclusion

The classification and nomenclature of this compound are systematically based on their crystal structure and chemical composition. Accurate identification and characterization rely on a combination of analytical techniques, including X-ray diffraction, electron microprobe analysis, and optical microscopy. This guide provides the foundational knowledge and detailed methodologies necessary for researchers, scientists, and drug development professionals to confidently work with these important minerals.

References

- 1. geologypage.com [geologypage.com]

- 2. Mica - Wikipedia [en.wikipedia.org]

- 3. Muscovite - Wikipedia [en.wikipedia.org]

- 4. Glauconite - Wikipedia [en.wikipedia.org]

- 5. Lepidolite - Wikipedia [en.wikipedia.org]

- 6. Margarite - Wikipedia [en.wikipedia.org]

- 7. Phlogopite | Continental Trade [continentaltrade.com.pl]

- 8. Phlogopite - National Gem Lab [nationalgemlab.in]

- 9. Lepidolite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

A Deep Dive into the Crystal Structures of Dioctahedral and Trioctahedral Micas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The micas are a group of phyllosilicate minerals that exhibit a characteristic layered structure. This guide provides a detailed technical examination of the core structural differences between the two main subgroups of micas: dioctahedral and trioctahedral. Understanding these structural distinctions is fundamental for researchers in various fields, including materials science and drug development, where micas and other clay minerals are often utilized as excipients or active ingredients.

The Fundamental T-O-T Structure of Micas

The basic building block of a mica crystal is a 2:1 or T-O-T (Tetrahedral-Octahedral-Tetrahedral) layer. This consists of an octahedral sheet sandwiched between two opposing tetrahedral sheets. The tetrahedral sheets are composed of linked (Si,Al)O₄ tetrahedra, while the octahedral sheet consists of cations (typically Al³⁺, Mg²⁺, or Fe²⁺) coordinated with oxygen and hydroxyl groups. These T-O-T layers are stacked and bonded together by large interlayer cations, most commonly K⁺.

The Defining Difference: Octahedral Occupancy

The primary classification of micas into dioctahedral and trioctahedral groups is determined by the occupancy of the cation sites within the octahedral sheet.[1][2]

-

Dioctahedral Micas: In these minerals, two out of the three available octahedral cation sites are occupied, typically by trivalent cations such as Al³⁺.[1][2] This arrangement is analogous to the structure of gibbsite.[3] The presence of a vacant site in the octahedral layer is a defining characteristic. A common example of a dioctahedral mica is muscovite.[4]

-

Trioctahedral Micas: In this group, all three available octahedral cation sites are filled, usually with divalent cations like Mg²⁺ or Fe²⁺.[1][2] This structure is similar to that of brucite.[3] Phlogopite and biotite (B1170702) are well-known examples of trioctahedral micas.[5]

This difference in octahedral occupancy has a cascading effect on the overall crystal structure, influencing unit cell dimensions, bond lengths, and physical properties.

Comparative Crystallographic Data

The following tables summarize key quantitative data for representative dioctahedral and trioctahedral micas, providing a basis for direct comparison.

Table 1: Unit Cell Parameters of Common Dioctahedral and Trioctahedral Micas

| Mineral | Type | Formula | a (Å) | b (Å) | c (Å) | β (°) |

| Muscovite | Dioctahedral | KAl₂(AlSi₃O₁₀)(OH)₂ | 5.198 | 9.01 | 20.10 | 95.78 |

| Phlogopite | Trioctahedral | KMg₃(AlSi₃O₁₀)(OH)₂ | 5.314 | 9.20 | 10.26 | 100.08 |

| Biotite | Trioctahedral | K(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂ | 5.31 | 9.23 | 10.18 | 99.3 |

Data compiled from multiple sources.

Table 2: Selected Mean Bond Lengths (Å)

| Mineral | Type | T-O | M-O (Octahedral) | K-O (Interlayer) |

| Muscovite | Dioctahedral | 1.64 | 1.93 | 2.85 |

| Phlogopite | Trioctahedral | 1.65 | 2.08 | 2.89 |

T-O refers to the average distance between the tetrahedral cation (Si or Al) and oxygen. M-O refers to the average distance between the octahedral cation and oxygen/hydroxyl. K-O is the average distance to the nearest oxygen atoms in the interlayer space. Data is approximate and can vary with specific chemical composition.

Experimental Protocols for Crystal Structure Determination

The determination of mica crystal structures relies on sophisticated diffraction techniques. Below are detailed methodologies for the key experiments cited in the literature.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[6]

Methodology:

-

Crystal Selection and Mounting: A small, single crystal of the mica sample (typically < 0.5 mm in any dimension) with no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or a cryo-loop.[7]

-

X-ray Generation: Monochromatic X-rays are generated, commonly using a molybdenum (Mo) or copper (Cu) target in an X-ray tube. The radiation is filtered to isolate the Kα wavelength.[6]

-

Data Collection: The mounted crystal is placed in the X-ray beam and rotated. A detector, such as a CCD or CMOS detector, records the diffraction pattern as a series of spots. A full sphere of data is collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution and Refinement: The initial crystal structure is determined from the processed data using direct methods or Patterson functions. This initial model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns. The final refined structure provides the precise atomic coordinates, bond lengths, and angles.[6]

Electron Diffraction

Electron diffraction is particularly useful for studying very small crystals or for obtaining information about the stacking of layers in phyllosilicates.

Methodology:

-

Sample Preparation: A thin sample of the mica is prepared, often by cleaving the mineral to produce thin flakes. These flakes are then deposited on a transmission electron microscope (TEM) grid.

-

Electron Beam Generation: A high-energy beam of electrons is generated in a TEM.

-

Diffraction Pattern Formation: The electron beam is passed through the thin mica sample. The electrons are diffracted by the crystal lattice, and the resulting diffraction pattern is projected onto a fluorescent screen or recorded with a camera.

-

Data Analysis: The geometry of the diffraction pattern provides information about the crystal lattice parameters. The intensities of the diffraction spots can be used to determine the atomic arrangement within the unit cell. For phyllosilicates, tilting the specimen can provide three-dimensional information about the crystal structure.[8][9]

Visualizing Structural Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key structural differences and logical relationships between dioctahedral and trioctahedral micas.

Caption: Dioctahedral mica structure showing a vacant octahedral site.

Caption: Trioctahedral mica structure with fully occupied octahedral sites.

Caption: Workflow for mica crystal structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. differencebetween.com [differencebetween.com]

- 3. Mica - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. USGG-Biotite [usgeologymorphology.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Center for Crystallographic Research [www2.chemistry.msu.edu]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

geological occurrence and formation of mica-group minerals

An In-depth Technical Guide for Researchers and Scientists

The mica group of minerals, a collection of hydrous potassium, aluminum silicate (B1173343) phyllosilicates, are fundamental components of all three major rock types: igneous, sedimentary, and metamorphic.[1][2][3] Their unique physical and chemical properties, stemming from their distinct sheet-like crystal structure, make them invaluable in various industrial applications and as indicators of geological processes. This technical guide delves into the core of their geological occurrence and formation, providing a comprehensive overview for researchers, scientists, and professionals in drug development who may utilize these minerals.

General Characteristics and Crystal Structure

Mica minerals are characterized by their perfect basal cleavage, allowing them to be split into thin, flexible, and often transparent sheets.[2][4] This property is a direct result of their crystal structure, which consists of two tetrahedral sheets sandwiching an octahedral sheet.[4] The general chemical formula for the mica group is **X Y 2-3 Z 4 O 10 (OH, F) 2 **[5][6]. The specific properties of each mica mineral are determined by the elemental substitutions within this general formula, as detailed in the table below.

| Mica Mineral | General Chemical Formula | Distinguishing Characteristics |

| Muscovite (B576469) | KAl 2 (AlSi 3 O 10 )(F,OH) 2[7][8][9] | Light-colored (white, silvery, or pale green); common in granites and metamorphic rocks.[1][10] |

| Biotite | K(Mg,Fe) 3 (AlSi 3 O 10 )(F,OH) 2[11] | Dark-colored (black, brown, or dark green) due to iron content; common in a wide range of igneous and metamorphic rocks.[11][12][13] |

| Phlogopite | KMg 3 (AlSi 3 O 10 )(F,OH) 2[14] | Typically brown to yellowish-brown; found in magnesium-rich metamorphic and ultramafic igneous rocks.[1][14][15] |

| Lepidolite | K(Li,Al) 3 (Al,Si) 4 O 10 (F,OH) 2[16] | Pink, lilac, or greyish in color due to the presence of lithium; primarily found in lithium-rich granitic pegmatites.[1][17][18][19] |

| Glauconite | (K,Na)(Fe 3+ ,Al,Mg) 2 (Si,Al) 4 O 10 (OH) 2[10] | Green to bluish-green; forms in marine sedimentary environments.[1][10] |

Geological Occurrence and Formation

The formation of mica minerals is a complex process that occurs across a wide spectrum of geological environments. Their presence and chemical composition can serve as valuable indicators of the pressure, temperature, and chemical conditions under which their host rocks formed.[1][20]

Igneous Environments

In igneous rocks, micas crystallize directly from cooling magma.[4][21][22] The specific type of mica that forms is dependent on the composition of the magma and the conditions of crystallization.

-

Muscovite typically forms in the late stages of crystallization of felsic magmas, such as those that form granites and pegmatites.[22][23] Its formation requires a magma rich in aluminum and potassium.[22] Large "books" of muscovite can be found in pegmatites, which are characterized by their exceptionally coarse crystal growth.[1][2]

-

Biotite is a common rock-forming mineral in a wide range of igneous rocks, from felsic granites to more mafic diorites and gabbros.[11][13] Its formation is favored in magmas containing significant amounts of iron and magnesium.[11]

-

Phlogopite is less common in igneous rocks but can be found in ultramafic rocks like kimberlites and peridotites.[1][14][15] Its formation is associated with magmas that are rich in magnesium and potassium.[24]

-

Lepidolite is restricted to rare geological environments, specifically lithium-rich granitic pegmatites.[17][18][19] It forms during the very late stages of magma crystallization when lithium becomes concentrated in the residual melt.[17][19]

References

- 1. britannica.com [britannica.com]

- 2. Mica - Wikipedia [en.wikipedia.org]

- 3. forbes.com [forbes.com]

- 4. zmescience.com [zmescience.com]

- 5. Mica Rock Properties, Types & Uses | Study.com [study.com]

- 6. vbspu.ac.in [vbspu.ac.in]

- 7. Muscovite Chemical Formula Explained - Axim Mica [aximmica.com]

- 8. Chemical Composition of Mica [en.pjyfym.com]

- 9. aukimica.com [aukimica.com]

- 10. Learn About the Minerals Known As Mica [thoughtco.com]

- 11. What is Biotite? Unveiling This Dark Mica Mineral [aximmica.com]

- 12. Biotite Chemical Formula: What You Should Know about it - Axim Mica [aximmica.com]

- 13. geologyscience.com [geologyscience.com]

- 14. Phlogopite: The Brown Mica, Rich in Magnesium [geology.com]

- 15. Phlogopite - Wikipedia [en.wikipedia.org]

- 16. franceperles.com [franceperles.com]

- 17. Lepidolite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 18. vandjcrystal.com [vandjcrystal.com]

- 19. Geologic Occurrence and uses of Lepidolite_Chemicalbook [chemicalbook.com]

- 20. geologyscience.com [geologyscience.com]

- 21. geologyscience.com [geologyscience.com]

- 22. Muscovite: Properties, Uses, Occurrence – Geology In [geologyin.com]

- 23. The Formation Process Of Muscovite Mica [huayuanmica.com]

- 24. Conditions of phlogopite crystallization in ultrapotassic volcanic rocks | Mineralogical Magazine | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Common Mica Minerals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of common mica minerals. The information is tailored for a technical audience, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to Mica Minerals

Mica is a group of sheet silicate (B1173343) (phyllosilicate) minerals that are widely distributed in igneous, metamorphic, and sedimentary rocks.[1] Their fundamental structure consists of two tetrahedral sheets sandwiching an octahedral sheet, forming a "T-O-T" layer.[1] These layers are weakly bonded by interlayer cations, which results in their most characteristic physical property: perfect basal cleavage, allowing them to be split into thin, flexible sheets.[1][2]

The general chemical formula for the mica group is XY₂₋₃Z₄O₁₀(OH, F)₂, where:

-

X is typically K⁺, Na⁺, or Ca²⁺

-

Y is usually Al³⁺, Mg²⁺, or Fe²⁺

-

Z is predominantly Si⁴⁺ or Al³⁺ in tetrahedral coordination[3]

Micas are broadly classified into dioctahedral and trioctahedral micas based on the occupancy of the octahedral "Y" sites.[2][4] In dioctahedral micas, two of the three available octahedral sites are occupied, typically by trivalent cations like Al³⁺.[5] In trioctahedral micas, all three sites are filled, usually with divalent cations such as Mg²⁺ or Fe²⁺.[5]

This guide will focus on four common mica minerals:

-

Muscovite: A dioctahedral mica, often referred to as "white mica."

-

Biotite: A trioctahedral mica, commonly known as "black mica."

-

Phlogopite: A trioctahedral mica, typically brown in color.

-

Lepidolite: A lithium-rich dioctahedral mica, often pink or lilac.

Physical Properties of Common Mica Minerals

The distinct physical properties of mica minerals are a direct result of their layered crystal structure. These properties are crucial for their identification and have led to their use in a wide range of industrial applications.

| Property | Muscovite | Biotite | Phlogopite | Lepidolite |

| Color | Colorless, white, silvery, pale brown, gray, green, yellow, violet, or red[6] | Dark brown, greenish-brown, blackish-brown, yellow[7] | Yellowish, yellowish-brown, brown, reddish-brown, green, colorless, or almost black | Pink, red, purple, often grayish; rarely colorless or yellow[2] |

| Luster | Vitreous to pearly[6] | Vitreous to pearly[7] | Pearly to vitreous[8] | Pearly to vitreous[2] |

| Streak | White[6] | White to gray[4] | White[8] | White to colorless[2] |

| Hardness (Mohs) | 2 - 2.5 parallel to {001}, 4 perpendicular to {001}[9] | 2.5 - 3[7] | 2.5 - 3[7] | 2.5 - 4[7] |

| Specific Gravity | 2.76 - 3[9] | 2.7 - 3.3[7] | 2.7[4] | 2.8 - 3.0[2] |

| Cleavage | Perfect basal {001}[9] | Perfect on {001}[7] | Perfect basal | Perfect in one direction[2] |

| Crystal System | Monoclinic[9] | Monoclinic[7] | Monoclinic | Monoclinic[7] |

| Transparency | Transparent to translucent[9] | Transparent to translucent to opaque[7] | Transparent to translucent in small pieces[8] | Transparent to translucent[2] |

| Refractive Index | nα = 1.552–1.576, nβ = 1.582–1.615, nγ = 1.587–1.618[9] | nα = 1.565–1.625, nβ = 1.605–1.675, nγ = 1.605–1.675[7] | - | ~1.525 to 1.548 |

Chemical Properties and Composition of Common Mica Minerals

The chemical composition of mica minerals can vary significantly, leading to a wide range of properties. The general formulas for the four common micas are presented below.

| Mineral | Chemical Formula |

| Muscovite | KAl₂(AlSi₃O₁₀)(F,OH)₂[6] |

| Biotite | K(Mg,Fe)₃(AlSi₃O₁₀)(F,OH)₂[7][10] |

| Phlogopite | KMg₃(AlSi₃O₁₀)(F,OH)₂ |

| Lepidolite | K(Li,Al)₃(Si,Al)₄O₁₀(F,OH)₂ |

Experimental Protocols for Property Determination

Accurate determination of the physical and chemical properties of mica minerals requires standardized experimental procedures. This section outlines the methodologies for key analytical techniques.

Mohs Hardness Test

The Mohs hardness test is a simple and effective method for determining the relative hardness of a mineral.

Procedure:

-

Select a fresh, clean surface on the mineral specimen to be tested.[2][11]

-

Attempt to scratch the surface with a point of an object of known hardness (e.g., a fingernail has a hardness of 2.5, a copper penny is about 3, and a steel knife blade is about 5.5).[10][11]

-

Press the point of the testing tool firmly against the surface of the specimen.[2]

-

If the tool is harder than the specimen, a definite "bite" will be felt, and an etched line will be visible.[2]

-

Rub the observed line to ensure it is a scratch and not just a powder streak left by the softer material.[2]

-

If the specimen is scratched, it is softer than the testing tool. If it is not scratched, it is harder.

-

By testing with a range of materials of known hardness, the mineral's hardness can be bracketed and determined relative to the Mohs scale.[11]

Specific Gravity Determination (Pycnometer Method)

The pycnometer method is a precise technique for determining the specific gravity of a mineral sample.

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it (W1).[12]

-

Introduce a known mass of the dry mineral powder into the pycnometer and weigh it again (W2).[12]

-

Fill the pycnometer containing the sample with a liquid of known density (typically distilled water) in which the mineral is insoluble.[13] Ensure all air bubbles are removed. Weigh the filled pycnometer (W3).[12]

-

Empty and clean the pycnometer. Then, fill it with the same liquid and weigh it (W4).[12]

-

The specific gravity (SG) is calculated using the formula: SG = (W₂ - W₁) / ((W₄ - W₁) - (W₃ - W₂)).[12]

Refractive Index Determination (Immersion Method)

The immersion method, often utilizing the Becke line test, is a common technique for determining the refractive index of minerals.

Procedure:

-

A small sample of the mineral is crushed and placed on a glass microscope slide.[14]

-

A drop of a calibrated immersion liquid with a known refractive index is added to the mineral fragments, and a cover slip is placed on top.[14]

-

The slide is viewed under a petrographic microscope using plane-polarized light.[15]

-

When the grain is slightly out of focus, a bright halo, known as the Becke line, will appear around the grain boundary.[5]

-

By lowering the stage (increasing the focal distance), the Becke line will move into the medium with the higher refractive index.[5]

-

This process is repeated with a series of immersion liquids until the Becke line is no longer visible, which indicates that the refractive index of the mineral matches that of the liquid.[14]

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for identifying the crystallographic structure of minerals and can be used for quantitative phase analysis.

Procedure:

-

A representative sample of the mica mineral is finely ground to a powder to ensure random orientation of the crystallites.

-

The powdered sample is packed into a sample holder.

-

The sample is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the mineral's crystal structure.

-

The pattern is compared to a database of known mineral patterns for identification.

-

For quantitative analysis, Rietveld refinement can be applied to the diffraction data to determine the relative amounts of different mineral phases in a mixture.[6][10]

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the chemical composition of small volumes of solid materials with high precision.

Procedure:

-

A flat, highly polished surface of the mica sample is prepared, often as a thin section or an epoxy mount.[9][16]

-

The sample is coated with a thin layer of a conductive material, typically carbon, to prevent charge buildup from the electron beam.[17]

-

The sample is placed in the high-vacuum chamber of the electron probe microanalyzer.[17]

-

A focused beam of high-energy electrons is directed at a specific point of interest on the sample.[17]

-

The interaction of the electron beam with the sample generates characteristic X-rays, with wavelengths unique to the elements present.[17]

-

The emitted X-rays are analyzed by wavelength-dispersive spectrometers (WDS).

-

The intensities of the characteristic X-rays are compared to those measured from standards of known composition under the same analytical conditions to quantify the elemental concentrations.[9]

Logical Relationships in Mica Minerals

The classification of mica minerals is based on their chemical composition, which in turn dictates their physical properties.

Conclusion

The physical and chemical properties of common mica minerals are intrinsically linked to their layered crystal structure and chemical composition. Understanding these properties is essential for their identification, characterization, and application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these key characteristics, enabling researchers and professionals to effectively utilize these versatile minerals.

References

- 1. geo.umass.edu [geo.umass.edu]

- 2. Mica - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. minsocam.org [minsocam.org]

- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 9. jsg.utexas.edu [jsg.utexas.edu]

- 10. rruff.net [rruff.net]

- 11. researchgate.net [researchgate.net]

- 12. Wet Chemical Analysis [sigmaaldrich.com]

- 13. minsocam.org [minsocam.org]

- 14. researchgate.net [researchgate.net]

- 15. Polarised Light Observation for High-Resolution Imaging of Minerals | Chemical and Materials Industries | 4K Digital Microscope - Application Examples and Solutions | KEYENCE India [keyence.co.in]

- 16. Sample Preparation for Electron Probe Microanalysis—Pushing the Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

Unveiling the Mica Group: An In-Depth Technical Guide to Identification in Thin Section

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the techniques and key diagnostic features for identifying mica-group minerals in thin section. A thorough understanding of these common rock-forming minerals is fundamental in various fields, from geological research to materials science. This document outlines the necessary experimental protocols and presents detailed optical properties to aid in the accurate identification of biotite (B1170702), muscovite (B576469), lepidolite, and glauconite.

Core Principles of Mica Identification

The identification of this compound in thin section relies on the observation of their unique optical properties under a polarizing microscope. These properties, which arise from the interaction of light with the mineral's crystal structure, include color, pleochroism, cleavage, birefringence, extinction angle, and the optic sign. By systematically analyzing these features, it is possible to differentiate between the various members of the mica family.

Quantitative Optical Properties of Common this compound

The following table summarizes the key quantitative optical properties of four common this compound. This data is essential for comparative analysis and accurate identification.

| Property | Biotite | Muscovite | Lepidolite | Glauconite |

| Color in PPL | Brown, green, reddish-brown | Colorless | Colorless to pale pink/violet | Green, yellow-green, olive-green |

| Pleochroism | Strong (browns, greens) | Typically absent or very weak | Weak (colorless to pale pink/violet) | Weak to moderate (yellow to green) |

| Cleavage | Perfect in one direction {001} | Perfect in one direction {001} | Perfect in one direction {001} | Perfect in one direction {001} |

| Maximum Birefringence (δ) | 0.030 - 0.070 | 0.036 - 0.049 | 0.022 - 0.038 | 0.015 - 0.032 |

| Interference Colors | Up to 3rd or 4th order, often masked by mineral color | Bright 2nd and 3rd order | 1st to 2nd order | Up to 2nd order green/red |

| Extinction Angle | Parallel to cleavage (0° to a few degrees) | Parallel to cleavage (0°-3°) | Parallel to cleavage (0°-7°) | Parallel to cleavage (0°-3°) |

| Characteristic Extinction | "Bird's eye" or mottled extinction | "Bird's eye" extinction | "Bird's eye" extinction | Often aggregate, may not show clear extinction |

| Optic Sign | Biaxial (-) | Biaxial (-) | Biaxial (-) | Biaxial (-) |

| 2V Angle | 0° - 25° | 28° - 47° | 27° - 58° | 0° - 24° |

| Refractive Indices (n) | α = 1.522-1.625, β = 1.548-1.672, γ = 1.549-1.696 | α = 1.552-1.576, β = 1.582-1.615, γ = 1.587-1.618 | α = 1.525-1.548, β = 1.551-1.580, γ = 1.554-1.586 | α = 1.592-1.610, β = 1.614-1.641, γ = 1.614-1.641 |

Experimental Protocols

I. Thin Section Preparation

A standard petrographic thin section is crucial for observing the optical properties of minerals. The goal is to produce a rock slice of approximately 30 micrometers in thickness, mounted on a glass slide.

Methodology:

-

Sample Selection and Cutting: A representative sample of the rock is selected. A small slab, typically 2x3 cm, is cut from the sample using a diamond-bladed rock saw. One side of the slab is then lapped and polished to a smooth, flat surface using progressively finer abrasive grits.

-

Mounting: The polished side of the rock slab is mounted onto a frosted glass slide using a suitable adhesive, such as epoxy resin. Care is taken to avoid air bubbles between the slab and the slide. The mounted sample is then cured, often on a hot plate, to ensure a strong bond.

-

Trimming and Grinding: The excess rock material is trimmed from the slide using a cut-off saw, leaving a slice of about 1-2 mm thick. The slide is then placed in a specialized grinding machine equipped with a diamond cup wheel. The rock slice is ground down to the standard thickness of 30 micrometers. The thickness is periodically checked using a polarizing microscope by observing the interference colors of known minerals like quartz.

-

Final Polishing and Covering: The thin section is then hand-lapped with very fine abrasive powders to achieve a final polish. After thorough cleaning, a cover slip is mounted over the thin section using a mounting medium with a known refractive index (e.g., Canada Balsam). This protects the sample and improves optical clarity.

II. Polarized Light Microscopy (PLM)

The identification of mica minerals is performed using a polarizing microscope, which is equipped with two polarizing filters, a rotating stage, and various lenses.

Methodology:

-

Plane-Polarized Light (PPL) Observation:

-

Place the prepared thin section on the microscope stage.

-

Engage the lower polarizer only. This is known as plane-polarized light (PPL).

-

Observe the following properties for each mica grain:

-

Color: Note the intrinsic color of the mineral. For example, biotite is typically brown or green, while muscovite is colorless.[1][2]

-

Pleochroism: Rotate the stage and observe any changes in color or color intensity. Biotite exhibits strong pleochroism, while muscovite is generally non-pleochroic.[1][2]

-

Cleavage: Observe the presence and number of cleavage planes. Micas have one perfect cleavage, which appears as a set of parallel lines in thin section.

-

Relief: Assess the relief of the mineral, which is the degree to which it appears to stand out from the mounting medium. This is related to the difference in refractive indices.

-

-

-

Cross-Polarized Light (XPL) Observation:

-

Insert the upper polarizer (analyzer) into the light path, perpendicular to the lower polarizer. This is known as cross-polarized light (XPL).

-

Observe the following properties:

-

Birefringence and Interference Colors: Anisotropic minerals, like micas, will appear colored against the black background. The colors observed are called interference colors. The maximum interference color is related to the mineral's birefringence. Use a Michel-Lévy chart to estimate the birefringence based on the observed interference colors and the known thickness of the thin section.

-

Extinction: Rotate the stage and observe the positions at which the mineral becomes dark (extinct). Anisotropic minerals go extinct four times during a 360° rotation.[3]

-

Extinction Angle: Measure the angle between the cleavage direction and the position of extinction. Micas typically show parallel extinction, meaning the mineral goes extinct when the cleavage is parallel to the crosshairs of the microscope.[1][2]

-

"Bird's Eye" Extinction: Many micas, particularly when viewed nearly perpendicular to their cleavage, exhibit a characteristic mottled or "bird's eye" extinction pattern.[4] This is a key diagnostic feature.

-

-

-

Conoscopic Observation (Optional):

-

For more detailed analysis, a conoscopic lens (Bertrand lens) can be used to observe the interference figure.

-

This allows for the determination of the optic sign (uniaxial or biaxial, positive or negative) and the 2V angle, which are important diagnostic properties.

-

Visualizing the Process and Classification

The following diagrams, generated using the DOT language, illustrate the logical workflow for identifying this compound and their classification.

Caption: Workflow for identifying common this compound in thin section.

Caption: Simplified classification of common this compound.

References

A Comprehensive Technical Guide to the Biotite-Phlogopite Solid Solution Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biotite-phlogopite solid solution series, a critical component in various geological and industrial applications. This document outlines the fundamental chemical, structural, and physical properties of these minerals, offering a resource for professionals in research, materials science, and related fields.

Introduction to the Biotite-Phlogopite Series

Biotite (B1170702) and phlogopite are phyllosilicate minerals belonging to the mica group. They form a continuous solid solution series, meaning they share the same crystal structure but differ in the relative proportions of key elements.[1][2] Phlogopite is the magnesium-rich end-member, while biotite is the iron-rich counterpart.[1][3] The general chemical formula for this series is K(Mg,Fe)₃AlSi₃O₁₀(F,OH)₂.[4][5][6]

The substitution of magnesium (Mg²⁺) and iron (Fe²⁺) ions, which have similar ionic radii and the same charge, within the crystal lattice accounts for the compositional variation between these two minerals.[1] The boundary between phlogopite and biotite is typically defined by the Mg:Fe ratio, with a ratio greater than 2:1 designating phlogopite.[2]

Chemical Composition and Substitution

The primary chemical variation in the biotite-phlogopite series involves the substitution of magnesium and iron in the octahedral sites of the mica structure.[7] However, other elemental substitutions can also occur:

-

Annite and Siderophyllite/Eastonite End-Members: The biotite series is more broadly defined as a solid solution between the end-members phlogopite (KMg₃AlSi₃O₁₀(OH)₂) and annite (KFe₃AlSi₃O₁₀(OH)₂), as well as siderophyllite and eastonite, which involve aluminum substitutions.[4][5][7]

-

Other Substitutions: Small amounts of sodium (Na), rubidium (Rb), cesium (Cs), and barium (Ba) can substitute for potassium (K) in the interlayer sites.[4][8] Fluorine (F) can substitute for the hydroxyl group (OH), which increases the mineral's stability at higher temperatures and pressures.[4][8] Titanium (Ti) can also be present in significant amounts.[9]

The chemical composition of biotite and phlogopite is highly dependent on the geological environment in which they form.[9] For instance, biotites from granitic pegmatites are often rich in ferrous iron (FeO), while those from more mafic rocks may have a higher magnesium content.[9]

Crystal Structure

Like other micas, biotite and phlogopite possess a sheet silicate (B1173343) structure, often described as a "T-O-T" sandwich.[5][6][7] This structure consists of:

-

Two Tetrahedral (T) Sheets: Composed of silica (B1680970) (SiO₄) tetrahedra where aluminum (Al³⁺) can substitute for silicon (Si⁴⁺). These sheets are linked in a hexagonal network.[5][7]

-

One Octahedral (O) Sheet: Sandwiched between the two tetrahedral sheets. In the biotite-phlogopite series, this is a trioctahedral sheet, meaning all three available octahedral positions are filled, primarily by Mg²⁺ and Fe²⁺.[7]

-

Interlayer Cations: The T-O-T layers are weakly bonded together by large cations, typically potassium (K⁺).[5][7]

This layered structure is responsible for the characteristic perfect basal cleavage of micas, allowing them to be easily split into thin, flexible sheets.[1][5]

Data Presentation: Comparative Properties

The following tables summarize the key quantitative data for the end-members of the biotite-phlogopite series.

| Property | Phlogopite | Biotite |

| Ideal Formula | KMg₃AlSi₃O₁₀(F,OH)₂ | K(Mg,Fe)₃AlSi₃O₁₀(F,OH)₂ |

| Color | Pale yellow to golden brown, reddish-brown, greenish | Dark brown to black, dark green |

| Streak | White | White to gray |

| Luster | Pearly to submetallic | Vitreous to pearly |

| Hardness (Mohs) | 2.5 - 3.0 | 2.5 - 3.0 |

| Specific Gravity | 2.7 | 2.8 - 3.4 |

| Cleavage | Perfect in one direction {001} | Perfect in one direction {001} |

| Crystal System | Monoclinic | Monoclinic |

Table 1: General Physical and Chemical Properties. [1][5][10]

| Optical Property | Phlogopite | Biotite |

| Pleochroism | Weak; colorless/pale brown to yellow/brown | Strong; yellow to brown to green |

| Refractive Index | nα = 1.530 - 1.590, nβ = 1.557 - 1.638, nγ = 1.558 - 1.639 | nα = 1.565–1.625, nβ = 1.605–1.675, nγ = 1.605–1.675 |

| Birefringence | 0.028 - 0.049 | 0.03 - 0.07 |

| Optic Sign | Biaxial (-) | Biaxial (-) |

| 2V Angle | 0 - 15° | 0 - 25° |

Table 2: Optical Properties. [4][5][11]

Experimental Protocols

Detailed experimental protocols for the study of the biotite-phlogopite series often involve synthesis and characterization under controlled conditions. While specific protocols vary between studies, a general workflow can be outlined.

5.1. Synthesis of Biotite-Phlogopite Series Minerals

A common method for synthesizing these minerals is through hydrothermal techniques.

-

Starting Materials: A mixture of oxides and carbonates in stoichiometric proportions corresponding to the desired composition along the phlogopite-annite join (e.g., K₂CO₃, MgO, Fe₂O₃, Al₂O₃, SiO₂).

-

Apparatus: A high-pressure, high-temperature apparatus such as a cold-seal pressure vessel or an internally heated pressure vessel.

-

Procedure:

-

The starting materials are finely ground and sealed in a noble metal capsule (e.g., gold or platinum) with a specific amount of water to control the fugacity of H₂O (fH₂O).

-

The capsule is placed in the pressure vessel.

-

The vessel is brought to the desired temperature and pressure (e.g., 700-800°C and 100-250 MPa).[12]

-

The oxygen fugacity (fO₂) is controlled using solid-state buffers (e.g., Ni-NiO, Fe₂O₃-Fe₃O₄).[13][14]

-

The experiment is held at these conditions for a sufficient duration to allow for crystallization and equilibration.

-

The vessel is then quenched rapidly to preserve the high-temperature and high-pressure mineral assemblage.

-

5.2. Characterization Techniques

The synthesized products and natural samples are characterized using a variety of analytical methods.

-

X-Ray Diffraction (XRD): Used to identify the mineral phases present and to determine the unit-cell parameters.[15][16] Samples are typically ground to a fine powder for analysis.

-

Electron Probe Microanalysis (EPMA): Provides quantitative chemical compositions of the individual mineral grains.[15] Polished thin sections or grain mounts are used for analysis.

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to investigate the vibrational modes of the hydroxyl groups and other functional groups within the crystal structure.[15]

-

Petrographic Microscopy: Examination of thin sections under polarized light to determine optical properties such as pleochroism, birefringence, and extinction characteristics.[4][11]

Visualizations

The following diagrams illustrate key concepts related to the biotite-phlogopite solid solution series.

Caption: Solid solution series from phlogopite to annite.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The biotite-phlogopite series represents a fundamental example of solid solution in minerals, with wide-ranging implications for understanding igneous and metamorphic petrology. The continuous compositional variation between the magnesium-rich phlogopite and the iron-rich biotite directly influences their physical and optical properties. A thorough understanding of this series, facilitated by experimental synthesis and detailed characterization, is essential for researchers and scientists in the geological and material sciences.

References

- 1. Biotite | Common Minerals [commonminerals.esci.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phlogopite - Wikipedia [en.wikipedia.org]

- 4. ALEX STREKEISEN-Biotite- [alexstrekeisen.it]

- 5. Biotite - Wikipedia [en.wikipedia.org]

- 6. USGG-Biotite [usgeologymorphology.com]

- 7. Biotite – Geology is the Way [geologyistheway.com]

- 8. ALEX STREKEISEN-Biotite- [alexstrekeisen.it]

- 9. ajsonline.org [ajsonline.org]

- 10. jalanmicaexports.com [jalanmicaexports.com]

- 11. Biotite [science.smith.edu]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. Near-Infrared Spectroscopic Study of Biotite–Phlogopite (Mg# = 30~99): OH-Stretching Modes and Mg# Content Prediction Equation [mdpi.com]

- 16. Nanoparticles of biotite mica as KrishnaVajraAbhraka Bhasma: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Mica-Group Minerals in Unraveling Metamorphic Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of mica-group minerals in metamorphic petrology. Micas, a group of sheet silicate (B1173343) minerals, are ubiquitous in metamorphic rocks and serve as powerful indicators of the pressure, temperature, and deformation conditions that rocks experience during metamorphism. Their chemical compositions and stability fields provide a detailed record of the geological history of mountain belts and the deep Earth's crust. This guide provides a comprehensive overview of the key this compound, their stability, compositional variations, and their application in modern metamorphic studies, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Key this compound in Metamorphic Petrology

The mica group is diverse, but a few key species are of paramount importance in metamorphic rocks. Their presence, absence, and composition are diagnostic of specific metamorphic facies and conditions.

1.1. Muscovite (B576469) (KAl₂(AlSi₃O₁₀)(OH)₂)

Often referred to as "white mica," muscovite is a dioctahedral mica that is a primary constituent of many metamorphic rocks, particularly those derived from aluminous sediments (metapelites). It is a key index mineral, with its stability field defining the upper limit of medium-grade metamorphism. At the lowest grades of metamorphism, fine-grained muscovite, often termed sericite, forms from the recrystallization of clay minerals.[1] With increasing temperature, muscovite remains stable until it breaks down at high grades, a reaction that can trigger partial melting (anatexis) in the continental crust.[1]

1.2. Biotite (K(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂)

Biotite is a trioctahedral mica and a common mineral in a wide range of metamorphic rocks, from low-grade schists to high-grade gneisses.[2] Its appearance in metapelites marks the "biotite zone," a key indicator of increasing metamorphic grade. The composition of biotite, particularly its Mg/Fe ratio and titanium content, varies systematically with metamorphic grade and the composition of the host rock, making it a valuable tool for geothermometry.[3]

1.3. Phengite (K(Al,Mg)₂(Si,Al)₄O₁₀(OH)₂)

Phengite is a series of dioctahedral micas that are solid solutions between muscovite and celadonite.[4] The key characteristic of phengite is its higher silicon (Si) content compared to ideal muscovite, which is a direct function of increasing pressure.[3][4] This relationship forms the basis of the "phengite geobarometer," a widely used tool to estimate the pressures at which high-pressure metamorphic rocks formed.[3][4] Phengite is a characteristic mineral of blueschist and eclogite facies metamorphism, which occur in subduction zones.

1.4. Paragonite (NaAl₂(AlSi₃O₁₀)(OH)₂)

Paragonite is the sodium-rich analogue of muscovite and is stable over a broad range of pressure and temperature conditions in low- to medium-grade metamorphic rocks.[5] It is commonly found in blueschists and eclogites, often coexisting with muscovite.[5][6] The breakdown of paragonite at high pressures is an important dehydration reaction in subducting oceanic crust.[7]

1.5. Margarite (CaAl₂(Al₂Si₂O₁₀)(OH)₂)

Margarite is a calcium-rich brittle mica that is typically found in low- to medium-grade metamorphic rocks with high aluminum and calcium contents.[8] It often forms as an alteration product of other aluminous minerals like corundum and andalusite.[8] The stability of margarite is sensitive to both pressure and temperature, making it a useful indicator of specific metamorphic conditions.

1.6. Other Notable Micas

-

Glauconite: A green, iron-rich mica that typically forms in low-temperature, diagenetic to very low-grade metamorphic environments, particularly in marine sediments.

-

Celadonite: A green dioctahedral mica found in low-grade metamorphic rocks, often as a replacement of ferromagnesian minerals in altered volcanic rocks.[1]

-

Lepidolite: A lithium-rich mica, typically pink or lilac in color, found in granitic pegmatites and some high-temperature quartz veins. While more common in igneous settings, it can be present in associated metamorphic aureoles.

-

Zinnwaldite: A lithium- and iron-rich mica found in greisens and granitic pegmatites, environments often associated with metasomatism and contact metamorphism.

Quantitative Data on Mica Stability and Composition

The stability and composition of this compound are fundamental to their use as petrogenetic indicators. The following tables summarize key quantitative data from experimental studies.

Table 1: Experimental P-T Stability Data for Key Mica Minerals

| Mineral | Reaction | Pressure (kbar) | Temperature (°C) | Reference |

| Muscovite | Muscovite + Quartz → K-feldspar + Al₂SiO₅ + H₂O | 2 | ~600 | [1] |

| 4 | ~670 | [1] | ||

| 6 | ~720 | [1] | ||

| Paragonite | Paragonite → Albite + Kyanite + H₂O | 10 - 12 | ~600 - 650 | [6] |

| Paragonite + Quartz → Kyanite + Albite + H₂O | 15 - 20 | ~600 - 700 | [5] | |

| Margarite | Margarite → Anorthite + Corundum + H₂O | 2 | 580 - 620 | [8] |

| 5 | 650 - 690 | [8] | ||

| Margarite + Quartz → Anorthite + Kyanite + H₂O | 7 - 9 | 550 - 600 | [8] |

Table 2: Compositional Variation of Micas with Metamorphic Grade

| Mineral | Metamorphic Zone | Key Compositional Change | Rock Type | Reference |

| Biotite | Biotite Zone | Appearance of biotite | Metapelite | [9] |

| Garnet Zone | Increase in Mg/(Mg+Fe) | Metapelite | [3] | |

| Staurolite Zone | Significant increase in TiO₂ | Metapelite | [10] | |

| Sillimanite Zone | Further increase in TiO₂ | Metapelite | [10] | |

| Muscovite | Chlorite Zone | Low Si content (~3.1 p.f.u.) | Metapelite | [4] |

| (Phengite) | Blueschist Facies | High Si content (3.3 - 3.5 p.f.u.) | Metabasalt | [3] |

| Eclogite Facies | Very high Si content (>3.5 p.f.u.) | Eclogite | [11] |

Experimental Protocols in Mica Petrology

The quantitative data presented above are derived from sophisticated experimental and analytical techniques. Understanding these methodologies is crucial for critically evaluating and applying petrological data.

3.1. Piston-Cylinder and Multi-Anvil Experiments for Stability Studies

Determining the pressure-temperature stability fields of minerals involves high-pressure, high-temperature experiments.

-

Piston-Cylinder Apparatus: Used for experiments at pressures typically up to 4 GPa (40 kbar) and temperatures up to 1750°C. A sample is placed in a capsule (often made of platinum or gold) and subjected to pressure via a hydraulic press and heated by a surrounding furnace.

-

Multi-Anvil Apparatus: Used for experiments at even higher pressures, typically from 5 to 25 GPa (50-250 kbar). The sample is placed in a smaller capsule within an octahedral pressure medium, which is then compressed by multiple anvils.

Experimental Procedure Outline:

-

Starting Material Preparation: Synthetic mineral mixes or natural rock powders of known composition are used.

-

Sample Encapsulation: The starting material is sealed in a noble metal capsule, often with a controlled amount of water to control fluid activity.

-

Experiment Run: The capsule is placed in the high-pressure apparatus and brought to the desired pressure and temperature conditions for a specific duration (hours to weeks) to allow the reaction to reach equilibrium.

-

Quenching: The experiment is rapidly cooled to "quench" the high-temperature mineral assemblage, preserving it for analysis at room conditions.

-

Analysis of Run Products: The resulting mineral assemblage is identified and analyzed using techniques like X-ray diffraction (XRD) and electron microprobe analysis (EPMA).

3.2. Electron Probe Microanalysis (EPMA) for Chemical Composition

EPMA is a key technique for obtaining precise quantitative chemical analyses of minerals at the micrometer scale.

Detailed Methodology:

-

Sample Preparation: A standard petrographic thin section (30 µm thick) or a polished grain mount is prepared. The surface must be highly polished and free of scratches. The sample is then coated with a thin layer of carbon to make it electrically conductive.

-

Instrument Setup: The electron microprobe is calibrated using a set of well-characterized standards of known composition for all elements to be analyzed. Analytical conditions such as accelerating voltage (typically 15 kV for silicates), beam current (10-20 nA), and beam size (1-5 µm) are optimized.

-

Data Acquisition: The focused electron beam is directed onto a specific point on the mineral grain. The interaction of the electron beam with the sample generates characteristic X-rays for each element present. These X-rays are detected and counted by wavelength-dispersive spectrometers (WDS).

-

Data Correction: The raw X-ray intensity data are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.

-

Formula Calculation: The weight percentages of the oxides are then used to calculate the mineral's chemical formula on the basis of a fixed number of oxygen atoms (e.g., 11 oxygens for micas).

3.3. ⁴⁰Ar/³⁹Ar Geochronology for Dating Metamorphic Events

The ⁴⁰Ar/³⁹Ar dating method is a powerful tool for determining the age of mica formation or cooling, providing crucial time constraints on metamorphic processes.

Methodology Overview:

-

Mineral Separation: Mica grains (muscovite or biotite) are separated from the crushed rock sample using magnetic and heavy liquid separation techniques.

-

Irradiation: The separated mica grains, along with a standard of known age, are irradiated with neutrons in a nuclear reactor. This process converts a known fraction of ³⁹K to ³⁹Ar.

-

Argon Extraction and Analysis: The irradiated sample is then heated in a high-vacuum furnace in a series of temperature steps (step-heating) or melted in a single step (total fusion). The released argon gas is purified and its isotopic composition (⁴⁰Ar, ³⁹Ar, ³⁶Ar) is measured using a mass spectrometer.

-

Age Calculation: The ratio of ⁴⁰Ar* (radiogenic argon) to ³⁹Ar is used to calculate the age of the mineral. The step-heating method can provide an age spectrum, which can reveal information about the thermal history of the rock, such as cooling rates or later thermal disturbances.[12][13]

Visualizing Metamorphic Processes with Graphviz

Diagrams are essential for understanding the complex relationships in metamorphic petrology. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

4.1. Signaling Pathways: Metamorphic Reactions

Metamorphic reactions represent the transformation of one mineral assemblage to another in response to changing P-T conditions.

Caption: Key metamorphic reactions involving this compound.

4.2. Experimental Workflow for P-T Path Determination

Determining the pressure-temperature-time (P-T-t) path of a metamorphic rock is a central goal of metamorphic petrology.

Caption: A typical workflow for determining the P-T-t path of a metamorphic rock.

4.3. Logical Relationships: Phengite Geobarometry

The composition of phengite is a powerful tool for estimating the pressure of metamorphism.

Caption: The logical relationship underlying phengite geobarometry.

Conclusion

This compound are indispensable tools in metamorphic petrology. Their diverse compositions and well-constrained stability fields provide a rich archive of the conditions and processes that shape the Earth's crust. By integrating field observations, detailed petrography, and advanced analytical techniques such as electron probe microanalysis and ⁴⁰Ar/³⁹Ar geochronology, researchers can decipher the complex histories recorded in these common yet informative minerals. This guide provides a foundational understanding of the principles and methodologies that underpin the use of micas in modern Earth science, offering a valuable resource for researchers and professionals seeking to understand the dynamics of our planet.

References

- 1. ALEX STREKEISEN-Muscovite- [alexstrekeisen.it]

- 2. jsg.utexas.edu [jsg.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Practical Thermobarometry Part 2: Mineral Groups - mica [users.earth.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. appstate.edu [appstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. italianjournalofgeosciences.it [italianjournalofgeosciences.it]

- 13. Redirecting [linkinghub.elsevier.com]

A Comprehensive Technical Guide to the Trace Element Composition of Rock-Forming Micas

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the trace element composition of common rock-forming micas: biotite (B1170702), muscovite (B576469), and lepidolite (B1170510). It details the analytical methodologies used to determine their composition, presents quantitative data in a comparative format, and explores the geological processes that govern trace element distribution. This guide is intended to serve as a valuable resource for researchers in geochemistry, mineralogy, and economic geology.

Introduction to Rock-Forming Micas and Trace Elements

Micas are a group of sheet silicate (B1173343) (phyllosilicate) minerals that are common in a wide variety of igneous, metamorphic, and sedimentary rocks.[1][2] Their crystal structure allows for the incorporation of a diverse range of trace elements, which are elements that occur in low concentrations, typically less than 0.1 wt%. The study of these trace elements in micas provides crucial insights into the petrogenesis of their host rocks, the nature of magmatic and hydrothermal fluids, and the formation of ore deposits.[3][4]

The most common rock-forming micas include:

-

Biotite: A dark-colored, iron-rich mica common in a wide range of igneous and metamorphic rocks.[1][5] Its general chemical formula is K(Mg,Fe)₃(AlSi₃O₁₀)(F,OH)₂.

-

Muscovite: A light-colored, potassium- and aluminum-rich mica found in granites, pegmatites, and metamorphic rocks like schists and gneisses.[6][7] Its chemical formula is KAl₂(AlSi₃O₁₀)(OH)₂.[1]

-

Lepidolite: A lilac-gray or rose-colored, lithium-rich mica that is a primary source of lithium.[8][9] It is most commonly found in rare-element granitic pegmatites.[9][10][11] The general chemical formula for the lepidolite series is K(Li,Al)₃(Al,Si)₄O₁₀(F,OH)₂.[12]

The trace element composition of these micas is controlled by several factors, including the composition of the magma or fluid from which they crystallize, pressure and temperature conditions, and the crystal-chemical properties of the mica itself.[13][14]

Analytical Methodologies for Trace Element Analysis in Micas

The accurate determination of trace element concentrations in micas requires sensitive in-situ analytical techniques. The two most common methods are Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).

Sample Preparation for Microanalysis

Proper sample preparation is crucial for obtaining high-quality data from both EPMA and LA-ICP-MS. The general workflow is as follows:

-

Embedding: The mica-bearing rock sample is cut to a small block and embedded in epoxy resin to provide stability during polishing.[15]

-

Grinding and Polishing: The embedded sample is ground using successively finer abrasive papers to expose a flat surface.[15] This is followed by polishing with diamond suspensions to achieve a mirror-like, scratch-free surface.[15]

-

Cleaning: The polished sample is thoroughly cleaned to remove any contaminants from the polishing process.

-

Carbon Coating: For EPMA analysis, a thin conductive layer of carbon is deposited on the sample surface to prevent charging under the electron beam.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used for determining the major and minor element composition of minerals.[16][17] It works by bombarding a focused electron beam onto the sample surface and measuring the characteristic X-rays emitted by the elements present.[16][17]

Experimental Protocol for EPMA of Micas:

-

Instrument Conditions:

-

Accelerating Voltage: Typically 15-20 keV.

-

Beam Current: 10-20 nA.

-

Beam Diameter: A focused beam of 1-5 µm is commonly used for spot analyses. A broader, defocused beam (10-20 µm) may be used to minimize damage to the mica structure.

-

-

Spectrometer Setup: Wavelength-dispersive spectrometers (WDS) are used for their high spectral resolution and sensitivity.[16] Specific diffracting crystals are selected for each element of interest.

-

Standardization: The instrument is calibrated using well-characterized mineral standards with compositions similar to the unknown micas.

-

Data Acquisition: X-ray intensities for each element are measured on both the standards and the unknown samples.

-

Data Correction: The raw X-ray intensities are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield quantitative elemental concentrations.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis with very low detection limits (ppm to ppb levels).[18] A high-energy laser is used to ablate a small amount of material from the sample surface, which is then transported by a carrier gas into an ICP-MS for analysis.[18][19]

Experimental Protocol for LA-ICP-MS of Micas:

-

Instrument Tuning: The ICP-MS is tuned for maximum sensitivity and stability using a standard reference material, such as NIST SRM 610 or 612 glass.[20]

-

Laser Parameters:

-

Data Acquisition:

-

A pre-ablation pass with the laser can be used to clean the sample surface.

-

Time-resolved analysis is performed, where the signal for each element is monitored over time during the ablation process. This allows for the exclusion of data from mineral inclusions or fractures.

-

-

Internal Standardization: An element with a known concentration, determined by EPMA (e.g., Si or Al), is used as an internal standard to correct for variations in the amount of ablated material.

-

External Standardization: A certified reference material (e.g., NIST SRM 610/612) is analyzed under the same conditions as the samples to calibrate the relative element sensitivities.

-

Data Reduction: The raw signal intensities are processed using specialized software to calculate the final trace element concentrations.

Trace Element Composition of Rock-Forming Micas

The following tables summarize the typical trace element concentrations in biotite, muscovite, and lepidolite from various geological environments. It is important to note that these concentrations can vary significantly depending on the specific geological setting.

Biotite

Biotite is a significant host for many trace elements in intermediate to felsic igneous rocks.[1]

| Trace Element | Concentration Range (ppm) in Biotite from Granitic Rocks | Reference |

| Li | 147 - 464 | [1] |

| V | 273 - 419 | [1] |

| Cr | 466 - 1316 | [1] |

| Co | - | - |

| Ni | 299 - 561 | [1] |

| Zn | 34 - 301 | [1] |

| Rb | 450 - 928 | [1] |

| Sr | - | - |

| Y | - | - |

| Zr | - | - |

| Nb | > 75% of whole rock | [22] |

| Sn | 1 - 10 | [1] |

| Cs | 7 - 69 | [1] |

| Ba | - | - |

| Ta | - | - |

| W | > 75% of whole rock | [22] |

Muscovite

Muscovite, particularly from pegmatites, can be significantly enriched in certain trace elements.[3][6]

| Trace Element | Concentration Range (ppm) in Muscovite from Pegmatites | Reference |

| Li | 82.7 - 1659 | [23] |

| Be | 0.26 - 36.4 | [23] |

| B | 42.3 - 495 | [23] |

| Sc | bdl - 143 | [23] |

| V | bdl - 66.7 | [23] |

| Ga | 57.8 - 403 | [23] |

| Rb | 420 - 8329 | [23] |

| Sr | 19 - 133 | [6] |

| Nb | 33.9 - 343 | [23] |

| Sn | bdl - 800 | [23] |

| Cs | 6.40 - 2600 | [23] |

| Ba | bdl - 579 | [23] |

| Ta | 1.27 - 243 | [23] |

| W | 0.56 - 80.7 | [23] |

bdl = below detection limit

Lepidolite

Lepidolite is characterized by its high concentrations of lithium and other rare elements.[10][24]

| Trace Element | Concentration Range (ppm) in Lepidolite from Rare-Element Pegmatites | Reference |

| Li | 21,599 - 28,178 | [8] |

| Rb | 1285 - 9147 | [8] |

| Cs | 36 - 1142 | [8] |

| Ta | 12 - 386 | [8] |

| Sn | 54 - 2284 | [8] |

| Ga | - | - |

| Nb | - | - |

Trace Element Partitioning between Biotite and Muscovite

In rocks where biotite and muscovite coexist, trace elements will partition between the two minerals based on their crystal-chemical properties and the prevailing geological conditions. The partition coefficient (D) is the ratio of the concentration of an element in biotite to its concentration in muscovite (D = CBt/CMs).

| Element | Average Partition Ratio (DBt/Ms) | Reference |

| Zn | 8.6 ± 2.5 | [22] |

| Ni | 8.4 ± 4.4 | [22] |

| Co | 5.2 ± 2.0 | [22] |

| Cs | 4.3 ± 1.3 | [22] |

| Li | 4.0 ± 2.1 | [22] |

| Cr | 3.6 ± 1.3 | [22] |

| Nb | 2.8 ± 0.6 | [22] |

| Ta | 2.5 ± 1.2 | [22] |

| V | 2.2 ± 0.4 | [22] |

| Rb | 1.6 ± 0.3 | [22] |

| Pb | 1.2 ± 0.5 | [22] |

| Sr | 0.7 ± 0.4 | [22] |

| Sc | 0.6 ± 0.6 | [22] |

| Ba | 0.6 ± 0.2 | [22] |

| Ga | 0.6 ± 0.1 | [22] |

| Sn | 0.4 ± 0.1 | [22] |

| W | 0.4 ± 0.1 | [22] |

Geological Significance of Trace Elements in Micas

The trace element composition of micas serves as a powerful tool for understanding a variety of geological processes.

Magmatic and Hydrothermal Processes

In magmatic systems, the trace element content of micas can track the evolution of the magma through processes like fractional crystallization.[25] For example, elements like Li, Rb, and Cs tend to become enriched in the late-stage, more evolved magmas, and this is reflected in the composition of the micas that crystallize from them.[10][25] The trace element signatures in micas can also be used to fingerprint the source of hydrothermal fluids and unravel the processes of ore formation.[4]

Exploration for Mineral Deposits

The trace element composition of micas can be a valuable tool in mineral exploration, particularly for rare-element pegmatites that host economic deposits of Li, Ta, and Cs.[3] Muscovite geochemistry can be used to distinguish between barren and fertile granites and to identify metasomatic aureoles around hidden pegmatite bodies.[3] For instance, high concentrations of Li, Rb, and Cs in muscovite are strong indicators of highly fractionated and potentially mineralized pegmatites.[10]

Conclusion

The trace element composition of rock-forming micas provides a rich dataset for interpreting a wide range of geological processes. Advances in in-situ analytical techniques like LA-ICP-MS have enabled the high-precision measurement of a broad suite of trace elements, unlocking new insights into petrogenesis, fluid-rock interaction, and ore formation. This guide serves as a foundational resource for researchers seeking to utilize the geochemistry of micas in their scientific investigations.

References

- 1. Distinctive Features of the Major and Trace Element Composition of Biotite from Igneous Rocks Associated with Various Types of Mineralization on the Example of the Shakhtama Intrusive Complex (Eastern Transbaikalia) | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The imprint of hydrothermal fluids on trace element contents in white mica and tourmaline from the Panasqueira W-Sn-Cu deposit, Portugal :: GFZpublic [gfzpublic.gfz.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparing contamination-free mica substrates for surface characterization, force measurements, and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]